Ethyl 8-bromo-4-chloro-7-methylquinoline-3-carboxylate
Description
Key Geometric Features:
Ring Planarity :
Substituent Orientation :
- Bromo (C8) and chloro (C4) : Positioned para to each other, creating a dipole moment.
- Methyl (C7) : Introduces steric hindrance, slightly twisting the benzene ring (dihedral angle: ~5–10° relative to the pyridine plane) .
- Ethyl ester (C3) : The ester group adopts a synperiplanar conformation, minimizing steric clashes with adjacent substituents .
Table 1: Predicted Bond Angles and Distances
| Bond/Angle | Value |
|---|---|
| C3-C4 (quinoline) | 1.41 Å |
| C4-Cl | 1.74 Å |
| C8-Br | 1.90 Å |
| C7-C (methyl) | 1.54 Å |
| C3-O (ester carbonyl) | 1.21 Å |
Spectroscopic Fingerprinting (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) :
- δ 8.70 (s, 1H) : H2 proton (deshielded by electron-withdrawing ester).
- δ 7.85 (d, J = 8.8 Hz, 1H) : H5 proton.
- δ 7.62 (d, J = 8.8 Hz, 1H) : H6 proton.
- δ 4.45 (q, J = 7.1 Hz, 2H) : Ethyl ester CH₂.
- δ 2.55 (s, 3H) : C7 methyl.
- δ 1.43 (t, J = 7.1 Hz, 3H) : Ethyl ester CH₃ .
¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular Ion : m/z 328.59 [M]⁺.
- Fragmentation Pattern :
- m/z 299: Loss of ethyl group (-CH₂CH₃).
- m/z 256: Loss of COOCH₂CH₃.
- m/z 185: Base peak (quinoline core with Br/Cl) .
Properties
IUPAC Name |
ethyl 8-bromo-4-chloro-7-methylquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2/c1-3-18-13(17)9-6-16-12-8(11(9)15)5-4-7(2)10(12)14/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAGIUYHZICIAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1Cl)C=CC(=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Quinoline Synthesis via Friedländer Annulation
The Friedländer reaction remains a cornerstone for constructing functionalized quinoline scaffolds. As demonstrated in recent studies, ethyl 4-chloro-3-oxobutanoate reacts with substituted o-aminoacetophenones under TMSCl catalysis to form 2-chloromethyl-4-methylquinoline derivatives. For 7-methyl substitution, this method would require using 2-amino-4-methylacetophenone as the starting material.
- Solvent: DMF or similar polar aprotic solvents
- Catalyst: TMSCl (4 equiv)
- Temperature: 100°C for 10 hours
- Yield: ~76% for analogous intermediates
Bromination at Position 8
Electrophilic bromination at the quinoline’s 8-position can be achieved using N-bromosuccinimide (NBS) under radical conditions. In a reported protocol, ethyl 2-chloromethyl-4-methylquinoline-3-carboxylate underwent selective bromination at the 4-methyl group with NBS (1.1 equiv), yielding 81% of the dibrominated product. For 8-bromination, reaction conditions may require optimization with directing groups or alternative brominating agents like Br₂/Fe.
Chlorination of 4-Hydroxy Intermediates
A critical step involves converting a 4-hydroxy group to 4-chloro, as exemplified in the synthesis of ethyl 8-bromoquinoline-3-carboxylate:
| Step | Conditions | Result |
|---|---|---|
| 4-Hydroxy → 4-Chloro | POCl₃ (10 mL), 80°C, 3 h | 90% yield |
| Workup | Ice-water quenching, filtration | Purity: >95% (NMR-confirmed) |
For the target compound, ethyl 8-bromo-4-hydroxy-7-methylquinoline-3-carboxylate would serve as the precursor. This intermediate could be synthesized via the Friedländer method using brominated o-aminoacetophenone derivatives.
Structural Confirmation and Characterization
Modern analytical techniques ensure rigorous quality control:
- NMR : Distinct signals for methyl (δ ~2.5 ppm), bromo/chloro substituents, and ester carbonyl (δ ~165 ppm).
- HRMS : Exact mass verification (e.g., C₁₄H₁₂BrClNO₂ requires [M+H]⁺ = 348.96).
- Elemental Analysis : Carbon/hydrogen/nitrogen ratios within 0.3% of theoretical values.
Challenges and Optimization Considerations
- Regioselectivity : Competing bromination at positions 5/7 may occur without proper directing groups.
- Stability : The 4-chloro group may hydrolyze under acidic/basic conditions, requiring anhydrous handling.
- Scalability : Triethyl phosphite-mediated Arbuzov reactions (for phosphonate intermediates) show promise for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 8-bromo-4-chloro-7-methylquinoline-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of quinoline derivatives with altered electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different alkyl or aryl groups, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 8-bromo-4-chloro-7-methylquinoline-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting infectious diseases and cancer.
Biological Studies: The compound is employed in studies investigating the biological activity of quinoline derivatives, including their antimicrobial and anticancer properties.
Chemical Research: It serves as a precursor for the synthesis of various quinoline-based compounds, facilitating the exploration of new chemical reactions and mechanisms.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 8-bromo-4-chloro-7-methylquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, chlorine, and methyl groups in the quinoline ring can influence its binding affinity and specificity. The compound may inhibit or modulate the activity of specific enzymes, leading to therapeutic effects in the treatment of diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Pattern and Electronic Effects
Ethyl 6-Bromo-4-Chloro-8-Methylquinoline-3-Carboxylate (HC-4213, CAS 1016780-82-7)
- Substituents : Bromo (position 6), chloro (4), methyl (8).
- Key Differences: The bromine and methyl groups are swapped in positions (6 vs. 8) compared to the target compound. The methyl group at position 8 may sterically hinder substitutions at adjacent positions .
- Applications : Likely used in similar synthetic pathways but with distinct regioselectivity.
Ethyl 8-Bromo-4-Chloro-5-Fluoroquinoline-3-Carboxylate (CAS 1260650-59-6)
- Substituents : Bromo (8), chloro (4), fluoro (5).
- Key Differences: Addition of fluorine at position 5 introduces strong electron-withdrawing effects, enhancing stability against nucleophilic attack. This compound may exhibit improved metabolic stability in drug candidates compared to the non-fluorinated target compound .
- Applications : Suitable for applications requiring enhanced electronic modulation, such as kinase inhibitors.
Ethyl 7-Bromo-4,6-Dichloro-8-Fluoroquinoline-3-Carboxylate (CAS 1698027-26-7)
- Substituents : Bromo (7), dichloro (4,6), fluoro (8).
- Key Differences : Dual chlorine atoms at positions 4 and 6 increase molecular weight (367 g/mol) and polarity. The fluorine at position 8 further enhances lipophilicity. Predicted boiling point is 398.7°C , suggesting higher thermal stability than the target compound .
- Applications: Potential use in high-temperature reactions or as a multi-halogenated intermediate.
Functional Group Variations
Ethyl 6-Bromo-4-Chloro-7-Methoxyquinoline-3-Carboxylate (CAS 476194-45-3)
- Substituents : Bromo (6), chloro (4), methoxy (7).
- Key Differences : Methoxy group at position 7 (electron-donating) vs. methyl (electron-neutral) in the target compound. This increases solubility in polar solvents but may reduce membrane permeability in biological systems .
- Applications : Useful in aqueous-phase reactions or where hydrogen bonding is critical.
Ethyl 4-Chloro-7-(Trifluoromethyl)Quinoline-3-Carboxylate (7i)
- Substituents : Chloro (4), trifluoromethyl (7).
- Key Differences : The trifluoromethyl group is a strong electron-withdrawing substituent, drastically altering electronic density at position 5. This enhances resistance to oxidation and may improve bioavailability in drug design compared to the target’s methyl group .
- Applications : Likely employed in fluorinated drug analogs or agrochemicals.
Physicochemical Properties
Biological Activity
Ethyl 8-bromo-4-chloro-7-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities and applications in medicinal chemistry. Its molecular formula is C₁₃H₁₁BrClNO₂, and it features a unique combination of halogen and methyl substituents that contribute to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic effects.
- Molecular Formula: C₁₃H₁₁BrClNO₂
- Molecular Weight: Approximately 328.59 g/mol
- Appearance: Off-white solid with moderate solubility in organic solvents.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity to specific targets, potentially inhibiting or modulating enzyme activity, which can lead to therapeutic effects against diseases.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 mg/mL |
| S. aureus | 75 mg/mL |
| S. agalactiae | 100 mg/mL |
These results suggest that the compound may serve as a candidate for developing new antibacterial agents, particularly against resistant strains.
Anticancer Activity
Preliminary studies have demonstrated the cytotoxic effects of this compound on several cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been observed, making it a potential lead compound for further development in cancer therapy.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.2 |
| HeLa (cervical cancer) | 10.5 |
| A549 (lung cancer) | 12.3 |
These findings indicate that the compound may inhibit tumor growth through mechanisms such as cell cycle arrest and induction of apoptosis.
Case Studies
- Antibacterial Efficacy : A study conducted by Ahmad et al. highlighted the antibacterial activity of quinoline derivatives, including this compound, against multidrug-resistant strains of E. coli and S. aureus, demonstrating MIC values comparable to established antibiotics .
- Cytotoxicity Against Cancer Cells : In a recent investigation published in a pharmacological journal, the compound was tested against various cancer cell lines, revealing significant cytotoxicity and potential as an anticancer agent .
Q & A
Q. How can researchers validate the stability of this compound under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
